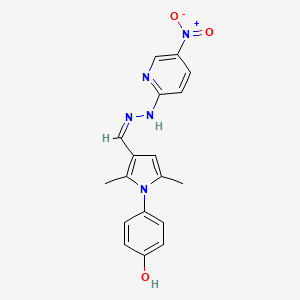
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one, also known as DMT or 2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. DMT has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It is believed to produce its psychoactive effects by altering the activity of certain neural pathways, leading to changes in perception, mood, and consciousness.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one has several advantages for laboratory experiments, including its ability to produce consistent and reproducible effects. However, it also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one, including:
1. Further investigation of its therapeutic potential in mental health disorders and cancer treatment.
2. Development of safer and more efficient synthesis methods for 1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one.
3. Exploration of its effects on other serotonin receptors and neural pathways.
4. Investigation of its potential as a tool for studying consciousness and the nature of reality.
Conclusion:
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. It acts on the serotonin receptors in the brain and produces a range of biochemical and physiological effects. While it has several advantages for laboratory experiments, it also has limitations and potential toxicity. Future research may focus on its therapeutic potential, synthesis methods, effects on other neural pathways, and its use as a tool for studying consciousness.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-3-(3-methyl-2-thienyl)-2-propen-1-one has been studied for its potential therapeutic effects, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Research has also been conducted on its potential use in cancer treatment, due to its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-8-9-20-16(11)7-5-13(17)12-4-6-14(18-2)15(10-12)19-3/h4-10H,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJKDNFDNZMEU-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905578.png)
![methyl (2S,4S)-4-{[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3905586.png)
![5-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)carbonyl]-1H-indole](/img/structure/B3905595.png)
![2-[(4-methoxyphenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3905602.png)
![3-[4-(allyloxy)phenyl]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B3905610.png)
![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde oxime](/img/structure/B3905621.png)
![2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3905624.png)

![3-[2-(benzyloxy)phenyl]-1-(3-bromophenyl)-2-propen-1-one](/img/structure/B3905645.png)

![N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3905653.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde semicarbazone](/img/structure/B3905655.png)
![methyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905669.png)
![N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3905673.png)